molecular formula C9H11Cl2N5 B6605411 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1094107-27-3

2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6605411
CAS No.: 1094107-27-3
M. Wt: 260.12 g/mol
InChI Key: IAJVBSQJGODDMA-UHFFFAOYSA-N
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Description

2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a tetrazole ring, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Substitution Reaction: The tetrazole ring is then attached to a phenyl group through a substitution reaction, often using a halogenated phenyl compound.

    Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction, where the halogen on the phenyl ring is replaced by the ethanamine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) and various halogenated compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to bind to specific biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industry: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring and amine group allow the compound to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and stability under various conditions.

Properties

IUPAC Name

2-[5-chloro-2-(tetrazol-1-yl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5.ClH/c10-8-1-2-9(7(5-8)3-4-11)15-6-12-13-14-15;/h1-2,5-6H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVBSQJGODDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCN)N2C=NN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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